![molecular formula C11H14N2O6S B13169265 5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid](/img/structure/B13169265.png)
5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid typically involves multiple steps. . The reaction conditions often require the use of organic solvents, such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid derivatives: These compounds have similar structures but with different substituents on the piperidine or furan rings.
Sulfonyl furan carboxylic acids: Compounds with similar sulfonyl and furan carboxylic acid moieties but different side chains.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
5-((4-Carbamoylpiperidin-1-yl)sulfonyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1038307-96-8
- Molecular Formula : C12H16N2O4S
This structure includes a furan ring, a carboxylic acid group, and a piperidine moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, furan derivatives have been shown to inhibit bacterial swarming and swimming at low concentrations, suggesting potential applications in controlling bacterial infections .
Compound | Bacterial Inhibition Concentration (µg/L) |
---|---|
5-HMFA | 1.8 |
FA | 2.3 |
These findings suggest that the sulfonamide and furan components may enhance the antibacterial efficacy of the molecule.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Similar furan derivatives have shown promise in targeting specific cancer pathways. For example, studies have identified that certain furan-based compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfonamide group may act as a competitive inhibitor for enzymes involved in bacterial metabolism.
- Disruption of Cell Membrane Integrity : The furan ring may interact with lipid membranes, leading to increased permeability and cell lysis.
- Interference with DNA Synthesis : Similar compounds have been noted to disrupt DNA replication in rapidly dividing cells, which is crucial for cancer therapy.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antimicrobial Activity : A study demonstrated that furan derivatives significantly inhibited the growth of Escherichia coli at concentrations as low as 1.8 µg/L, highlighting their potential as antimicrobial agents .
- Anticancer Research : Research published in the Journal of Medicinal Chemistry indicated that certain derivatives of furan exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Properties
Molecular Formula |
C11H14N2O6S |
---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
5-(4-carbamoylpiperidin-1-yl)sulfonylfuran-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O6S/c12-10(14)7-3-5-13(6-4-7)20(17,18)9-2-1-8(19-9)11(15)16/h1-2,7H,3-6H2,(H2,12,14)(H,15,16) |
InChI Key |
UGKHWEDEMZUOSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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